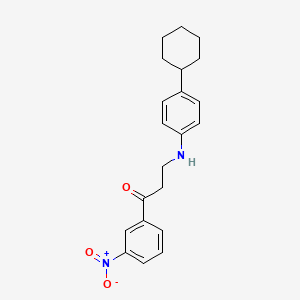
3-(4-Cyclohexylanilino)-1-(3-nitrophenyl)-1-propanone
描述
3-(4-Cyclohexylanilino)-1-(3-nitrophenyl)-1-propanone is a synthetic organic compound recognized for its diverse applications in scientific research and industrial processes. This article explores its preparation methods, chemical reactions, scientific research applications, mechanism of action, and compares it with similar compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyclohexylanilino)-1-(3-nitrophenyl)-1-propanone typically involves a multi-step process. The initial step includes the nitration of 1-phenylpropanone to form 1-(3-nitrophenyl)-1-propanone. This intermediate product then undergoes a condensation reaction with 4-Cyclohexylaniline in the presence of a base catalyst such as sodium ethoxide. The reaction is typically carried out under reflux conditions with a solvent like ethanol.
Industrial Production Methods
On an industrial scale, the production process is optimized for yield and efficiency. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
3-(4-Cyclohexylanilino)-1-(3-nitrophenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of corresponding phenyl carboxylic acids.
Reduction: Formation of 3-(4-Cyclohexylanilino)-1-(3-aminophenyl)-1-propanone.
Substitution: Formation of halogenated derivatives.
科学研究应用
3-(4-Cyclohexylanilino)-1-(3-nitrophenyl)-1-propanone finds its application in:
Chemistry: : As a building block in organic synthesis and for creating complex molecular structures.
Biology: : In studies involving cellular pathways and protein interactions.
Medicine: : Exploration of its potential pharmacological properties for drug development.
Industry: : Used as an intermediate in the manufacturing of dyes, pigments, and polymers.
作用机制
The compound exerts its effects through various mechanisms, including interactions with cellular proteins and enzymes. It targets specific molecular pathways, which can influence cellular signaling and metabolic processes. Detailed studies on its binding affinity and interaction with specific receptors are ongoing to elucidate its full mechanism of action.
相似化合物的比较
Compared to similar compounds, 3-(4-Cyclohexylanilino)-1-(3-nitrophenyl)-1-propanone is unique due to its structural configuration, which imparts distinct physicochemical properties and reactivity.
Similar Compounds
3-(4-Methylphenylamino)-1-(3-nitrophenyl)-1-propanone.
3-(4-Ethylphenylamino)-1-(3-nitrophenyl)-1-propanone.
3-(4-Butylphenylamino)-1-(3-nitrophenyl)-1-propanone.
Conclusion
This compound is a versatile compound with significant relevance in scientific research and industrial applications. Its preparation, chemical reactivity, and diverse applications make it a valuable subject of study in various fields of science and technology.
属性
IUPAC Name |
3-(4-cyclohexylanilino)-1-(3-nitrophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-21(18-7-4-8-20(15-18)23(25)26)13-14-22-19-11-9-17(10-12-19)16-5-2-1-3-6-16/h4,7-12,15-16,22H,1-3,5-6,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRQNGXXBGUOPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NCCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401190276 | |
| Record name | 3-[(4-Cyclohexylphenyl)amino]-1-(3-nitrophenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882748-74-5 | |
| Record name | 3-[(4-Cyclohexylphenyl)amino]-1-(3-nitrophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882748-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-Cyclohexylphenyl)amino]-1-(3-nitrophenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















